Methyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzothiazole core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the furan ring, and the attachment of the ester and amide groups. One common method involves the reaction of 2-aminobenzothiazole with 2-furoyl chloride under basic conditions to form the intermediate 2-(2-furoylamino)benzothiazole. This intermediate is then reacted with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. Catalysts such as ZrO2 can be used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The furan ring and ester groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: A simpler compound with a furan ring and acetyl group, used in flavorings and pharmaceuticals.
Benzothiazole: The core structure, used in various industrial applications, including rubber vulcanization and as a corrosion inhibitor.
Methyl 2-furoate: A related ester compound used in the synthesis of more complex molecules.
Uniqueness
METHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole core, a furan ring, and multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H12N2O6S |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H12N2O6S/c1-22-14(20)9-4-5-10-12(7-9)25-16(17-10)18-13(19)8-24-15(21)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,17,18,19) |
InChI Key |
CMJLQEPAHWZPPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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